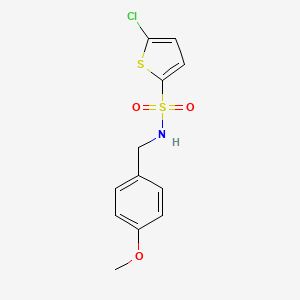
N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide, also known as Niflumic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have a variety of biochemical and physiological effects.
作用机制
N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid exerts its inhibitory effect on chloride channels by binding to a specific site on the channel protein. This binding prevents the channel from opening and allows N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid to act as a blocker of chloride ion transport. The exact mechanism of action of N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid on chloride channels is still being investigated.
Biochemical and Physiological Effects:
N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the secretion of mucus in the airways, which makes it a potential treatment for respiratory diseases such as cystic fibrosis. N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease.
实验室实验的优点和局限性
One of the main advantages of using N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid in lab experiments is its potency as a chloride channel inhibitor. It has been shown to be effective at low concentrations and can be used to study the function of chloride channels in a variety of cell types. However, one limitation of using N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid is its potential for off-target effects. It has been shown to interact with other ion channels and may affect cellular processes that are not related to chloride transport.
未来方向
There are several future directions for research on N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid. One area of interest is the development of more specific chloride channel inhibitors that do not have off-target effects. Another area of interest is the use of N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid as a potential treatment for respiratory diseases and inflammatory bowel disease. Additionally, the role of chloride channels in cancer progression is an area of active research, and N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid may be a useful tool for studying this process.
Conclusion:
In conclusion, N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid is a potent inhibitor of chloride channels that has been widely used in scientific research. Its synthesis is relatively simple, and it has a variety of biochemical and physiological effects. While it has some limitations, it remains an important tool for studying the function of chloride channels and may have potential therapeutic applications in the future.
合成方法
The synthesis of N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid involves the reaction of 3-cyanophenyl isocyanate with 3-methyl-4-nitroaniline in the presence of a base. The resulting product is then purified by recrystallization to obtain N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid in its pure form. The synthesis of N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid is relatively simple and can be carried out in a laboratory setting.
科学研究应用
N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid has been extensively used in scientific research to study the function of chloride channels. Chloride channels are a group of ion channels that regulate the flow of chloride ions across cell membranes. N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide acid has been shown to inhibit the activity of several types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the calcium-activated chloride channels (CaCCs).
属性
IUPAC Name |
N-(3-cyanophenyl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-7-12(5-6-14(10)18(20)21)15(19)17-13-4-2-3-11(8-13)9-16/h2-8H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBSEPBTNADNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC(=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-bromo-3-chlorophenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5849629.png)
![ethyl 4-(aminocarbonyl)-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5849634.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5849635.png)
![N'-[(7-methoxy-2-oxo-1,3-benzoxathiol-5-yl)methylene]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide](/img/structure/B5849641.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B5849648.png)
![2-(4-benzo[g]quinolin-4-yl-1-piperazinyl)-N,N-dimethylethanamine](/img/structure/B5849657.png)

![N-(3-chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5849680.png)



